molecular formula C19H25N7 B6439091 2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 2549016-64-8

2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No. B6439091
CAS RN: 2549016-64-8
M. Wt: 351.4 g/mol
InChI Key: JFKPEOCYQWPMIX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is an off-white solid .


Synthesis Analysis

The synthesis of this compound involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .


Molecular Structure Analysis

The 1H NMR spectrum of this compound shows various peaks, indicating the presence of different types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .


Physical And Chemical Properties Analysis

This compound is an off-white solid with a melting point of 70–75°C . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H) .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the promising bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7/c1-15-12-18(23(2)3)22-19(20-15)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-17(26)21-16/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKPEOCYQWPMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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